
Quinoline, 4-chloro-, 1-oxide
Vue d'ensemble
Description
Quinoline is an organic compound derived from quinoline . It is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various methods over the last few decades . These methods include classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis
Quinoline is a nitrogen-containing heterocyclic compound with a molecular formula of C9H7N . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . It has been used in various transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .Physical And Chemical Properties Analysis
Quinoline is a stable liquid with a boiling point of 237 °C . It is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine .Applications De Recherche Scientifique
Anticancer Activity
4-Chloroquinoline 1-oxide derivatives have been identified as potential anticancer agents. Their ability to interfere with DNA replication and cell division makes them valuable in the development of new therapeutic strategies against cancer . The quinoline nucleus is a common motif in many pharmacologically active compounds, and its derivatives have shown promise in targeting various cancer cell lines.
Antimicrobial and Antibacterial Properties
The antimicrobial properties of quinoline derivatives make them excellent candidates for developing new antibiotics. 4-Chloroquinoline 1-oxide, in particular, has shown effectiveness against a range of bacterial strains, contributing to the fight against antibiotic-resistant bacteria . This compound’s mode of action includes disrupting bacterial DNA synthesis and inhibiting essential enzymes.
Antimalarial Applications
Quinoline derivatives have a long history of use in antimalarial drugs, such as chloroquine. The structural modification of quinoline, including the addition of a 4-chloro group and an oxide moiety, can enhance its antimalarial activity. These compounds target the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion, which is crucial for the parasite’s survival .
Anti-inflammatory Effects
The anti-inflammatory effects of quinoline derivatives are well-documented. 4-Chloroquinoline 1-oxide can be used to develop drugs that reduce inflammation by inhibiting cytokine production and modulating immune responses . This application is particularly relevant for chronic inflammatory diseases such as rheumatoid arthritis.
Antituberculosis Potential
Tuberculosis remains a significant global health challenge, and new drugs are urgently needed to combat this disease. Quinoline derivatives, including 4-chloroquinoline 1-oxide, have shown potential as antituberculosis agents. They work by targeting the mycobacterial cell wall and interfering with energy metabolism within the bacterium .
Photovoltaic Applications
In the field of third-generation photovoltaics, quinoline derivatives are used to create organic dyes and electron-deficient π-linkers. These compounds enhance the efficiency of dye-sensitized solar cells by improving light absorption and charge transfer properties . The 4-chloroquinoline 1-oxide can contribute to the development of more sustainable and cost-effective solar energy solutions.
Mécanisme D'action
Target of Action
Quinoline derivatives, including 4-chloroquinoline 1-oxide, have been found to exhibit a broad spectrum of biological activities, such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries . .
Mode of Action
The mode of action of quinoline derivatives is diverse and depends on the specific compound and its structural features . For instance, some quinoline derivatives have been found to inhibit the proliferation of certain cancer cells . .
Biochemical Pathways
Quinoline derivatives can influence various biochemical pathways. For example, some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site . .
Result of Action
The result of the action of quinoline derivatives can vary widely. For instance, some quinoline derivatives have demonstrated cytotoxic effects on certain cancer cells . .
Orientations Futures
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . The primary focus of future research could be to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . This could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .
Propriétés
IUPAC Name |
4-chloro-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-5-6-11(12)9-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMGFEQLZDIREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395795 | |
| Record name | Quinoline, 4-chloro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline, 4-chloro-, 1-oxide | |
CAS RN |
4637-59-6 | |
| Record name | Quinoline, 4-chloro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Chloroquinoline 1-oxide react with nucleophiles?
A1: 4-Chloroquinoline 1-oxide displays interesting reactivity with various nucleophiles. For example, it reacts with activated acetylenes to yield furo[3,2-c]quinolines. [] This reaction highlights the potential of this compound as a building block for the synthesis of more complex heterocyclic systems.
Q2: What are the typical reaction conditions for reactions involving 4-Chloroquinoline 1-oxide?
A2: Reaction conditions vary depending on the specific reaction. For instance, the reaction with 2-phenyl-2-thiazolin-4-one is typically carried out in the presence of acetic anhydride at room temperature. [] On the other hand, reactions with carbanions might be facilitated by phase-transfer catalysts. [] The choice of solvent and temperature also plays a crucial role in dictating the reaction outcome.
Q3: Can 4-Chloroquinoline 1-oxide be deoxygenated?
A3: Yes, 4-Chloroquinoline 1-oxide can be deoxygenated using chromium(II) chloride in solvents like acetone, methanol, or chloroform. [] Interestingly, the reaction time influences the product outcome. Short reaction times (e.g., 1 minute) lead to selective deoxygenation, while longer reaction times (e.g., 20 minutes) result in both dechlorination and deoxygenation. [] This highlights the importance of careful reaction optimization.
Q4: Are there any notable reactions of 4-Chloroquinoline 1-oxide with indoles?
A4: 4-Chloroquinoline 1-oxide reacts with indoles in the presence of acylating agents like tosyl chloride or benzoyl chloride. [, ] This reaction leads to the formation of 3-substituted indoles, showcasing the compound's ability to participate in reactions that modify the indole framework, a structure prevalent in many biologically active molecules.
Q5: What can you tell us about the complexation behavior of 4-Chloroquinoline 1-oxide?
A5: 4-Chloroquinoline 1-oxide acts as a ligand, forming complexes with lanthanoid perchlorates. [, ] This complexation behavior opens avenues for investigating its potential in coordination chemistry and materials science.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



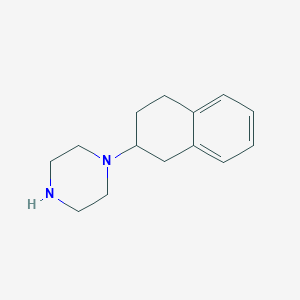
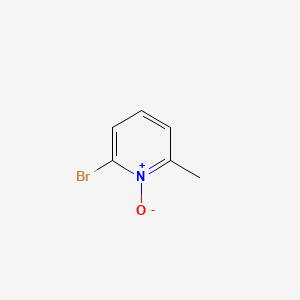
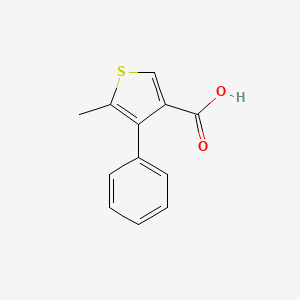
![5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598274.png)
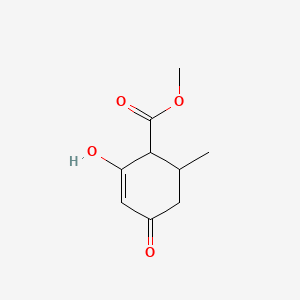
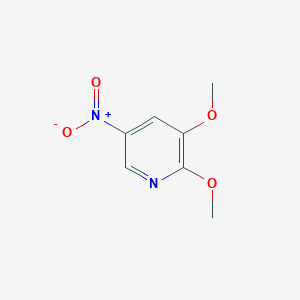
![5-[1-(3-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598280.png)
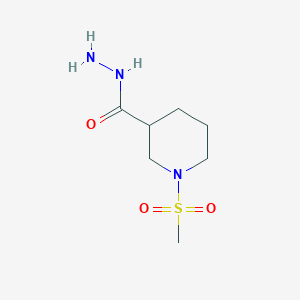

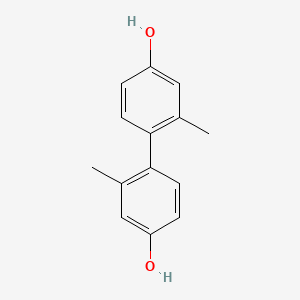


![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B1598288.png)
![Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B1598289.png)